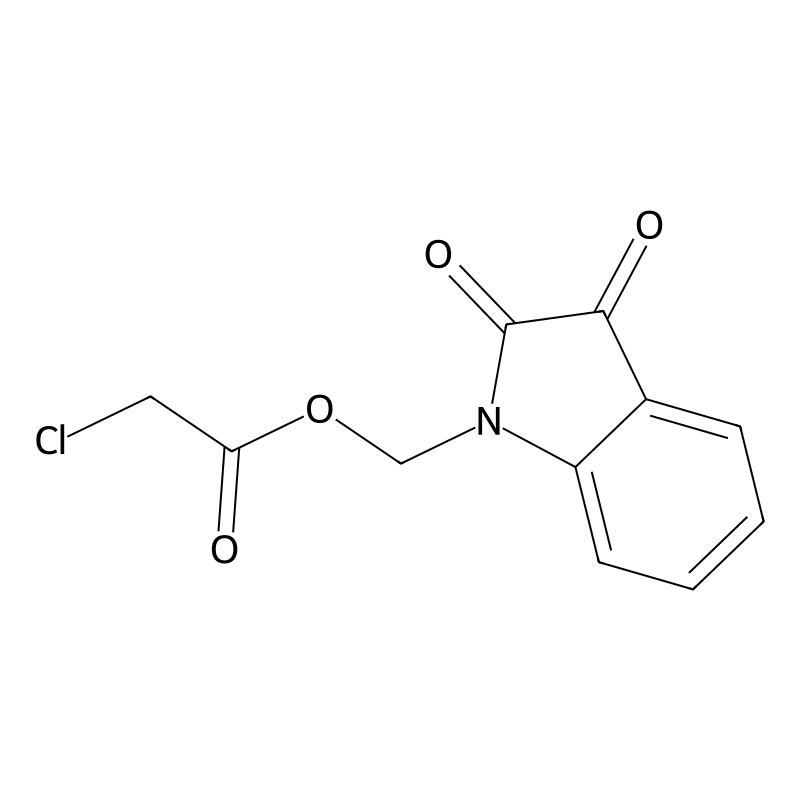

(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)methyl chloroacetate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

- A study was conducted on the synthesis of novel 2-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)-N-phenylacetamide derivatives as cytotoxic agents . The outcomes indicated that electron-withdrawing substitutions at the para position of the phenyl ring and 5, 7 positions of the isatin ring, and increasing lipophilicity of the compound increased the cytotoxic activity .

- The methods of application involved the synthesis of these compounds from isatin and 5,7-dibromoisatin, followed by evaluation of their cytotoxic activity by XTT assay on the breast cancer cell line MCF-7 .

- The results showed that 2-(5,7-dibromo-2,3-dioxo-2,3-dihydro-1H-indol-1-yl)-N-(4-nitrophenyl)acetamide was the most active compound in the series and demonstrated higher selectivity toward the MCF-7 cell line .

- Another study synthesized a series of 18 derivatives of 2-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)-N-phenylacetamide and evaluated their cytotoxic activity against MCF7, A549, HeLa, and HEK293 cell lines .

- The methods of application involved the design, synthesis, and characterization of these compounds according to their analytical and spectral data .

- The results showed that 2-(2,3-Dioxo-2,3-dihydro-1H-indol-1-yl)-N-(2-isopropylphenyl)acetamide was the most active compound against all the tested cell lines .

Cytotoxic Agents in Medicinal Chemistry

Anticancer Activity

- Indane-1,3-dione, a compound structurally similar to isatins, is a versatile building block used in numerous applications ranging from biosensing, bioactivity, bioimaging to electronics or photopolymerization .

- The methods of application involve the use of this compound as a scaffold for the development of various biosensors and bioimaging tools .

- The results or outcomes of these applications are diverse and depend on the specific use case .

- Isatin, 1H-indoline-2,3-dione, an endogenous compound, is also a synthetically versatile molecule that possesses a diversity of biological activities including anticonvulsant, antibacterial, antifungal, antiviral, anticancer, and cytotoxic properties .

- The methods of application involve the design, synthesis, and characterization of these compounds according to their analytical and spectral data .

- The results showed that compounds bearing ortho substitutions were more effective on MCF7 cell lines than A549 and HeLa cell lines . 2-(2,3-Dioxo-2,3-dihydro-1H-indol-1-yl)-N-(2-isopropylphenyl)acetamide was the most active compound against all the tested cell lines .

Biosensing and Bioimaging

Anticonvulsant, Antibacterial, Antifungal, Antiviral Properties

The compound (2,3-dioxo-2,3-dihydro-1H-indol-1-yl)methyl chloroacetate is an organic molecule characterized by its indole structure, which is a bicyclic compound consisting of a benzene ring fused to a pyrrole ring. This compound features a chloroacetate group, which contributes to its reactivity and potential biological activity. The presence of the dioxo group indicates that it has two carbonyl (C=O) functionalities, enhancing its ability to participate in various

The reactivity of (2,3-dioxo-2,3-dihydro-1H-indol-1-yl)methyl chloroacetate can be attributed to the following functional groups:

- Chloroacetate Group: This group can undergo nucleophilic substitution reactions, where nucleophiles can attack the carbon atom bonded to chlorine, leading to the formation of new compounds.

- Dioxo Group: The carbonyl groups can participate in condensation reactions, forming enols or undergoing tautomerization. They can also act as electrophiles in Michael addition reactions with suitable nucleophiles.

These reactions are significant in the context of organic synthesis and drug development, as they can lead to the formation of more complex structures from simpler precursors.

The synthesis of (2,3-dioxo-2,3-dihydro-1H-indol-1-yl)methyl chloroacetate typically involves several steps:

- Formation of Indole Derivative: Starting from simple aromatic compounds, an indole structure can be synthesized through cyclization reactions involving appropriate reagents.

- Introduction of Carbonyl Groups: The dioxo functionality can be introduced via oxidation reactions using oxidizing agents like potassium permanganate or chromium trioxide.

- Chloroacetate Formation: The final step involves reacting the indole derivative with chloroacetic acid in the presence of a base or acid catalyst to yield the chloroacetate derivative.

These methods highlight the complexity involved in synthesizing such compounds and their potential utility in medicinal chemistry.

The applications of (2,3-dioxo-2,3-dihydro-1H-indol-1-yl)methyl chloroacetate may include:

- Drug Development: Due to its potential biological activities, it may serve as a lead compound for developing new therapeutic agents.

- Chemical Probes: Its reactive functional groups make it suitable for use as a chemical probe in biological studies to investigate specific pathways or targets.

Research into its applications is ongoing and could expand as more data on its efficacy and safety become available.

Interaction studies involving (2,3-dioxo-2,3-dihydro-1H-indol-1-yl)methyl chloroacetate would focus on assessing how this compound interacts with biological macromolecules such as proteins and nucleic acids. Techniques such as:

- Molecular Docking: To predict binding affinities and orientations when interacting with target proteins.

- In Vitro Assays: To evaluate its effects on cellular processes and signaling pathways.

Such studies are crucial for understanding the mechanisms underlying its biological activity and for optimizing its pharmacological properties.

Several compounds share structural similarities with (2,3-dioxo-2,3-dihydro-1H-indol-1-yl)methyl chloroacetate, including:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| Indomethacin | Indole derivative with acetic acid | Anti-inflammatory |

| Melatonin | Indole derivative with an ethylamine side chain | Sleep regulation |

| 5-Hydroxytryptophan | Precursor to serotonin | Mood regulation |

Uniqueness

What distinguishes (2,3-dioxo-2,3-dihydro-1H-indol-1-yl)methyl chloroacetate from these compounds is its unique combination of dioxo and chloroacetate functionalities, which may confer distinct reactivity patterns and biological interactions not observed in other indole derivatives.